
1-(4-Butylbenzyl)Isoquinoline
Übersicht
Beschreibung
1-(4-butylbenzyl)isoquinoline is a member of the class of isoquinolines that is 1-benzylisoquinoline carrying an additional butyl substituent at position 4 on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Isoquinolines : Research demonstrates various methods for synthesizing isoquinoline derivatives, which include 1-(4-Butylbenzyl)Isoquinoline. One study outlines the synthesis of 5-substituted isoquinolin-1-ones, a category that could encompass 1-(4-Butylbenzyl)Isoquinoline, through a one-pot Curtius rearrangement of substituted 3-phenylpropenoyl azides and subsequent cyclisation (Berry et al., 1997). Another relevant synthesis pathway involves the coupling of beta-keto esters and 2-halobenzylamines to form 1,2-dihydroisoquinolines, which can then be dehydrogenated to produce substituted isoquinolines (Wang et al., 2008).
Biological and Pharmacological Research
- Phosphodiesterase Inhibition : Some isoquinoline derivatives, such as 1-(4-Butylbenzyl)Isoquinoline, have been studied for their potential as phosphodiesterase inhibitors, which are relevant in various physiological and pathological processes (Walker et al., 1983).
Environmental Applications
- Anaerobic Biodegradation : Isoquinolines, including derivatives like 1-(4-Butylbenzyl)Isoquinoline, have been researched for their removal during the anaerobic digestion of municipal sludge, indicating their relevance in environmental and waste management applications (Parker et al., 1994).
Chemical Analysis and Methodologies
- Mass Spectrometry Studies : The study of substituted isoquinolines using mass spectrometry, including collision-induced dissociation, provides insights into their structural and chemical properties, which are essential for understanding compounds like 1-(4-Butylbenzyl)Isoquinoline (Thevis et al., 2008).
Eigenschaften
Molekularformel |
C20H21N |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-[(4-butylphenyl)methyl]isoquinoline |
InChI |
InChI=1S/C20H21N/c1-2-3-6-16-9-11-17(12-10-16)15-20-19-8-5-4-7-18(19)13-14-21-20/h4-5,7-14H,2-3,6,15H2,1H3 |
InChI-Schlüssel |
WCAVKYHIWOXXMB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)CC2=NC=CC3=CC=CC=C32 |
Synonyme |
1-(4-butylbenzyl)isoquinoline |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



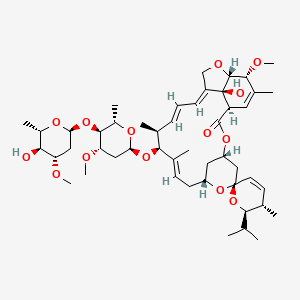
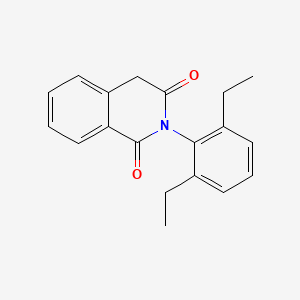
![(2S)-3-[4-[2-[1,3-benzoxazol-2-yl(methyl)amino]ethoxy]-3-iodophenyl]-2-ethoxypropanoic acid](/img/structure/B1244622.png)
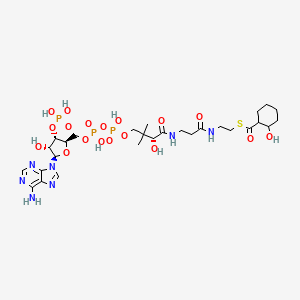
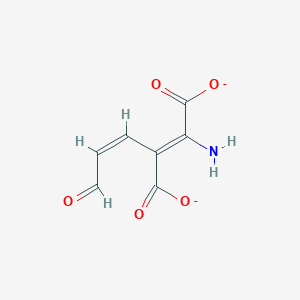
![TG(16:0/16:0/20:4(5Z,8Z,11Z,14Z))[iso3]](/img/structure/B1244625.png)

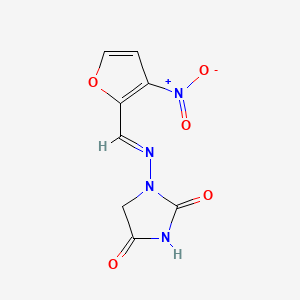
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
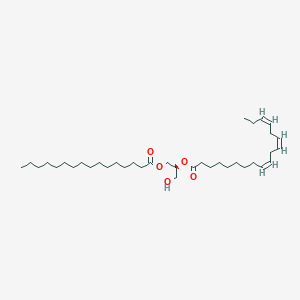
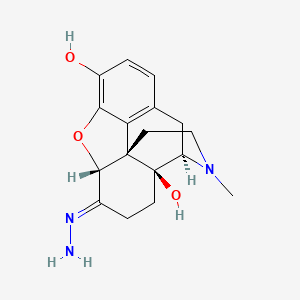
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)